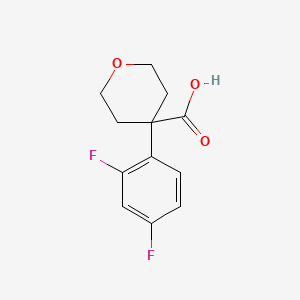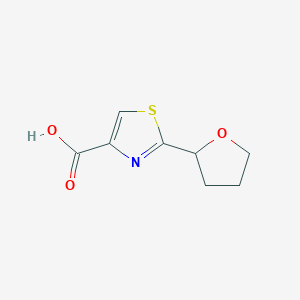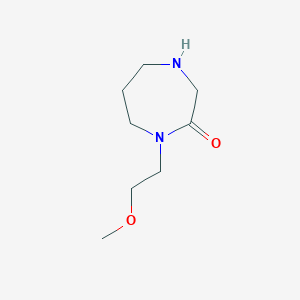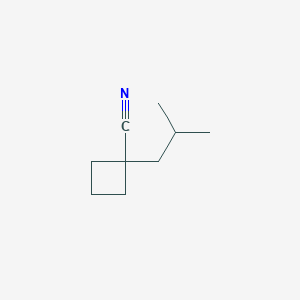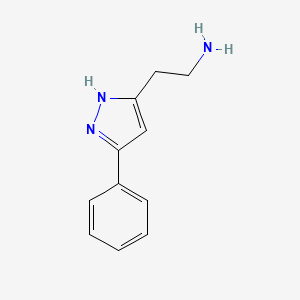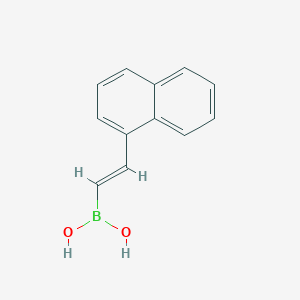
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid
Vue d'ensemble
Description
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Molecular Structure Analysis
Boronic acids exhibit molecular recognition with diols, which is crucial for their biochemical applications . The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides . The relative weakness of this through-space interaction originates from the long distance between the boron group and the aryl ring, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .Physical And Chemical Properties Analysis
Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The solubility of boronic acids has been studied, and it was found that phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .Applications De Recherche Scientifique
Regioselective Diboration of Alkynes
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid and its derivatives have been utilized in the regioselective diboration of alkynes. This process, involving platinum or iridium catalysts, results in the formation of 1-alkene-1,2-diboronic acid derivatives. Such derivatives are crucial for selective Suzuki-Miyaura coupling, leading to the synthesis of various alkenylboronic acid derivatives (Iwadate & Suginome, 2010).
Development of Fluorescent Boron Schiff Bases
Naphthalene-1-yl derivatives have been integrated into the development of new fluorescent boron Schiff bases (BOSCHIBAs). These compounds, characterized by advanced techniques like NMR and FT-IR, have demonstrated potential as cytoplasm staining dyes in vitro due to their low cytotoxicity, hydrolytic stability, and specific staining capabilities (Corona-López et al., 2017).
Sugar Sensing at Physiological pH
In the field of biochemical sensing, certain naphthalene-based fluorescent boronic acid isomers have been synthesized for ratiometric and off-on sensing of saccharides at physiological pH. These compounds exhibit significant fluorescence changes in the presence of sugars, offering potential applications in medical diagnostics and food industry (Gao, Zhang, & Wang, 2005).
Extraction and Purification of Sugars
The application extends to the extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers. Research showed that naphthalene-2-boronic acid could effectively extract sugars, such as xylose, indicating its potential use in bioprocessing and renewable energy sectors (Griffin & Shu, 2004).
Optical Sensing Structures
In the development of optical sensing structures, a ternary europium (III) complex system incorporating naphthalene derivatives has been used. This approach has been crucial for creating functional films with nanometer-scale membranes, which exhibit significant changes in luminescent signal transduction upon interaction with specific analytes (Li et al., 2019).
Safety And Hazards
Orientations Futures
Boronic acids show a strong potential for improving immunoassay performance but are not yet widely used, possibly because of the difficulties encountered in its implementation . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
Propriétés
IUPAC Name |
[(E)-2-naphthalen-1-ylethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJZHUZHGTCI-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=CC2=CC=CC=C21)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
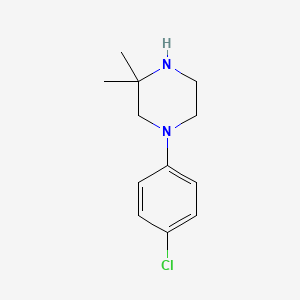
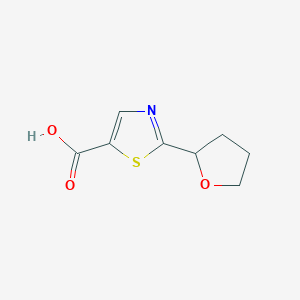
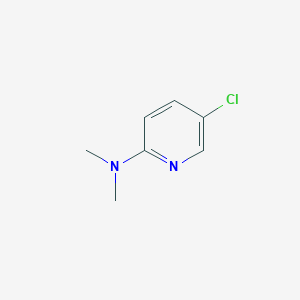
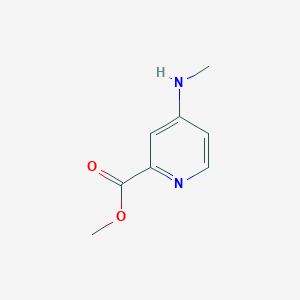
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
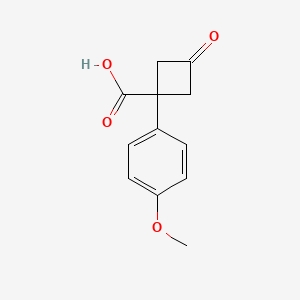
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)
